4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a tetrahydropyran ring, which is further substituted with a carboxylic acid group. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydropyran derivatives and fluorinating agents.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can influence its reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that affect the compound’s overall biological activity.
Comparison with Similar Compounds
4,4-Difluorotetrahydro-2H-pyran-2-carboxylic acid can be compared with other similar compounds, such as:
Tetrahydropyran-2-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4-Fluorotetrahydropyran-2-carboxylic acid: Contains only one fluorine atom, leading to variations in reactivity and applications.
4,4-Difluorotetrahydrofuran-2-carboxylic acid: Similar structure but with a furan ring instead of a pyran ring, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C6H8F2O3 |
---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
4,4-difluorooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)1-2-11-4(3-6)5(9)10/h4H,1-3H2,(H,9,10) |
InChI Key |
RIGSNZNOSCIMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1(F)F)C(=O)O |
Origin of Product |
United States |
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